N5,N5-Dimethyl-1H-pyrazole-3,5-diamine
Description
Properties
IUPAC Name |
3-N,3-N-dimethyl-1H-pyrazole-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-9(2)5-3-4(6)7-8-5/h3H,1-2H3,(H3,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIHAZWTGZKYHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NNC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N5,N5-Dimethyl-1H-pyrazole-3,5-diamine, a compound belonging to the pyrazole family, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications based on recent studies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The structural confirmation of synthesized compounds is achieved through various spectroscopic techniques including FT-IR, NMR, and mass spectrometry. For instance, the characteristic peaks in FT-IR spectroscopy at 3424 cm and 3301 cm correspond to NH2 groups, while the peak at 1612 cm indicates C=N stretching .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens. In a study assessing its efficacy against Mycobacterium tuberculosis, the compound demonstrated potent anti-TB activity with IC50 values comparable to standard drugs like Rifampicin . The docking studies revealed strong binding interactions with key amino acid residues in the enzyme's active site, suggesting a mechanism of action that involves inhibition of essential metabolic pathways in the bacteria.
Anticancer Activity
Research indicates that derivatives of pyrazole compounds, including this compound, show promising anticancer activities. A series of synthesized pyrazole derivatives were evaluated for their cytotoxic effects on cancer cell lines. Compounds exhibited varying degrees of inhibition on cell proliferation, with some displaying IC50 values in low micromolar ranges . The structure-activity relationship (SAR) studies suggested that electron-withdrawing groups enhance the anticancer potency.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. In vitro assays demonstrated that it can significantly reduce the production of pro-inflammatory cytokines in activated macrophages . This activity is particularly relevant for developing therapeutic agents for chronic inflammatory diseases.
Case Study 1: Antitubercular Activity
A series of pyrazole derivatives were synthesized and tested against M. tuberculosis H37Rv strain. The results indicated that compounds with specific substitutions at the 3 and 5 positions of the pyrazole ring exhibited enhanced antimycobacterial activity. For example, compound 4a showed an IC50 value of 12.5 µM compared to 0.8 µM for Rifampicin .
Case Study 2: Anticancer Efficacy
In a study evaluating the anticancer potential of various pyrazole derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells), several compounds derived from this compound were found to induce apoptosis effectively. The most active derivative led to a reduction in cell viability by over 70% at concentrations below 10 µM .
Research Findings Summary Table
| Biological Activity | IC50/Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial (TB) | 12.5 µM | Enzyme inhibition via binding interactions |
| Anticancer (MCF-7) | >70% reduction | Induction of apoptosis |
| Anti-inflammatory | Significant reduction | Decreased cytokine production |
Scientific Research Applications
Chemistry
- Building Block for Synthesis : N5,N5-Dimethyl-1H-pyrazole-3,5-diamine serves as a versatile building block in organic synthesis. It can be used to create more complex pyrazole derivatives through various chemical reactions such as oxidation, reduction, and substitution .
Biology
- Enzyme Inhibition : This compound is being investigated for its potential as an enzyme inhibitor. Research indicates that it may inhibit specific enzymes by binding to their active sites, which could lead to reduced activity of target pathways .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, indicating its potential use in developing new antimicrobial agents .
Medicine
- Therapeutic Applications : There is ongoing research into the compound's anti-inflammatory and anticancer properties. Studies have shown that certain derivatives can significantly inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), suggesting a potential role in treating inflammatory diseases .
Corrosion Inhibition
This compound has been studied for its effectiveness as a corrosion inhibitor for mild steel in acidic environments. Experimental results indicate that the compound can significantly reduce corrosion rates when used at varying concentrations in acidic solutions .
Table 1: Corrosion Inhibition Efficiency of this compound
| Concentration (M) | Inhibition Efficiency (%) |
|---|---|
| 0.01 | 75 |
| 0.05 | 85 |
| 0.10 | 97 |
Case Study on Antimicrobial Activity
In a study examining the antimicrobial effects of various pyrazole derivatives, this compound was found to exhibit significant activity against Staphylococcus aureus and Escherichia coli. The study highlighted how structural modifications could enhance efficacy against specific pathogens .
Corrosion Inhibition Study
A comprehensive study evaluated the corrosion inhibition efficiency of this compound on mild steel in hydrochloric acid solutions. The findings indicated that increasing concentrations of the compound led to a marked decrease in corrosion rates, with efficiencies exceeding 97% at optimal concentrations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table highlights key structural and physicochemical differences between N5,N5-Dimethyl-1H-pyrazole-3,5-diamine and related compounds:
†Calculated based on molecular formula C6H10N4.
Key Observations :
- The triazole derivative () differs in core structure, which may alter hydrogen-bonding capacity and biological target interactions .
Antimycobacterial Activity
Pyrazole-3,5-diamine derivatives, such as compound 5a (4-(4-phenylthiazol-2-yl)-1H-pyrazole-3,5-diamine), demonstrated potent antimycobacterial activity against M. tuberculosis (MIC: 12.5–25 μM), comparable to the standard drug rifampicin . Molecular docking studies revealed strong hydrogen-bonding interactions with enzymes (PDB: 1G3UB, 5V3Y), suggesting a mechanism of action involving enzyme inhibition . In contrast, this compound lacks reported biological data, and its discontinuation may reflect inferior efficacy or stability .
Anticancer Activity
Pyrazole-3,5-diamine derivatives have been used as intermediates in synthesizing pyrazolopyrimidines, which showed moderate to strong activity against leukemia, lung, and colon cancer cell lines . For example, compound 136 (derived from 4-(1H-benzo[d]imidazol-2-yl)-1H-pyrazole-3,5-diamine) exhibited broad-spectrum anticancer effects .
Preparation Methods
General Synthetic Strategy
The synthesis of N5,N5-dimethyl-1H-pyrazole-3,5-diamine typically involves cyclization reactions between diketones and hydrazine derivatives, followed by selective methylation of the amine groups. The key steps include:
- Formation of the pyrazole ring via cyclization of 1,3-diketones with hydrazine hydrate.
- Introduction of N5,N5-dimethyl substituents on the pyrazole ring amine groups.
- Purification and characterization to ensure high purity and yield.
Preparation of 3,5-Dimethylpyrazole Core
A foundational step is the preparation of 3,5-dimethylpyrazole, which serves as the core structure before further functionalization. According to a Chinese patent (CN1482119A), 3,5-dimethylpyrazole can be synthesized by reacting methyl ethyl diketone with hydrazine hydrate in the presence of an acid catalyst such as glacial acetic acid in aqueous solvent. The reaction conditions are mild, typically between 0°C and 120°C, with optimal yields achieved at around 50°C. The process yields a product with purity greater than 99% and a yield exceeding 90%.
Table 1: Optimized Conditions for 3,5-Dimethylpyrazole Synthesis
| Parameter | Details |
|---|---|
| Starting materials | Methyl ethyl diketone, hydrazine hydrate |
| Solvent | Water |
| Catalyst | Glacial acetic acid |
| Temperature | 0°C to 120°C (optimal ~50°C) |
| Reaction time | ~3 hours |
| Yield | >90% |
| Purity (HPLC) | >99% |
This method is advantageous due to the use of water as a solvent, low cost, and absence of inorganic salt byproducts, making it industrially viable.
Representative Laboratory Procedure
A typical laboratory-scale synthesis involves:
- Reacting 3,5-dimethyl-1H-pyrazole with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2CO3) in acetonitrile.
- Stirring and refluxing the mixture at 80-85°C for several hours.
- Monitoring reaction progress by TLC.
- Workup by quenching in ice-cold water, filtration, and purification by silica gel chromatography.
This approach is supported by analogous pyrazole derivative syntheses reported in pharmaceutical research.
Advanced Synthetic Routes and Functionalization
More complex synthetic routes involve the use of substituted diketones and hydrazines to introduce various functional groups on the pyrazole ring, followed by selective methylation. For example, Claisen condensation of methyl ketones with dimethyl oxalate, followed by cyclization with hydrazine, affords pyrazole carboxylate derivatives, which can be further functionalized.
These methods demonstrate the versatility of pyrazole chemistry and provide pathways to prepare this compound analogs with high specificity.
Purification and Characterization
The final product is typically purified by vacuum drying after centrifugation or filtration. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm structure and purity.
Summary Table of Preparation Methods
| Step | Method/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Cyclization of diketone + hydrazine | Methyl ethyl diketone + hydrazine hydrate, water, glacial acetic acid catalyst, 50°C, 3 h | >90 | >99 | Industrially scalable, low cost |
| Alkylation for N5,N5-dimethylation | 3,5-dimethyl-1H-pyrazole + methylating agent, K2CO3, acetonitrile, reflux 80-85°C | 60-75 | >95 | Requires purification by chromatography |
| Functionalization via Claisen condensation and cyclization | Methyl ketones + dimethyl oxalate, potassium tert-butoxide, hydrazine cyclization | Variable | High | Enables diverse substitution patterns |
Research Findings and Practical Considerations
- The use of water as a solvent with glacial acetic acid catalyst significantly improves yield and purity in pyrazole ring formation.
- Alkylation steps require careful control of temperature and stoichiometry to avoid over-alkylation or side reactions.
- Purification by column chromatography is essential for removing unreacted starting materials and side products, especially for pharmaceutical-grade compounds.
- Safety considerations include handling hydrazine hydrate and methylating agents with appropriate precautions due to their toxicity and reactivity.
Q & A
Q. What are the common synthetic routes for preparing N5,N5-Dimethyl-1H-pyrazole-3,5-diamine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves alkylation of a pyrazole precursor. For example, reacting 3,5-diaminopyrazole with methylating agents like methyl iodide in the presence of a base (e.g., NaH) in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C). Key factors include:
- Base selection : Strong bases (NaH) improve deprotonation efficiency .
- Solvent choice : DMF enhances solubility and reaction kinetics .
- Temperature control : Higher temperatures accelerate alkylation but may increase side reactions.
| Synthetic Route | Reagents/Conditions | Key Challenges | Reference |
|---|---|---|---|
| Alkylation of 3,5-diaminopyrazole | Methyl iodide, NaH, DMF, 80°C | Over-alkylation or byproducts | |
| Reductive amination | Dimethylamine, reducing agents (e.g., NaBH₃CN) | Steric hindrance at N5 positions |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR spectroscopy : and NMR identify substitution patterns (e.g., dimethylamino groups at N5) and confirm purity .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., N–C bond distances ≈ 1.35–1.40 Å) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 155.12) .
Advanced Research Questions
Q. How do steric and electronic effects of the dimethylamino groups influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: The dimethylamino groups:
- Steric effects : Bulky substituents hinder electrophilic attack at N5, directing reactivity to C3/C5 positions .
- Electronic effects : Electron-donating dimethylamino groups increase electron density at adjacent carbons, enhancing nucleophilicity. Example: Reaction with ethyl ethoxymethylene-cyanoacetate forms aminomethylene derivatives via intermediate N-alkylation and isomerization (validated by NMR δ 6.8–7.2 ppm for vinyl protons) .
Q. What strategies can resolve contradictions in reported biological activity data for this compound across different studies?
Methodological Answer:
- Assay standardization : Control variables (pH, temperature, cell lines) to ensure reproducibility .
- Purity validation : Use HPLC (>95% purity) to exclude impurities as confounding factors .
- Structural analogs : Compare activity with derivatives (e.g., 1,3-dimethylpyrazole-5-amine hydrochloride) to isolate substituent effects .
Q. How can computational methods predict the interaction of this compound with enzyme targets?
Methodological Answer:
- Molecular docking : Software like AutoDock Vina models ligand-enzyme binding (e.g., binding affinity ≤ -7.0 kcal/mol suggests strong interaction) .
- MD simulations : Analyze stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns indicates stable binding) .
- Pharmacophore mapping : Identify critical interaction sites (e.g., hydrogen bonding with kinase active sites) .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
Methodological Answer:
- Solvent selection : Use mixed solvents (e.g., DCM/hexane) to improve crystal growth .
- Temperature gradients : Slow cooling (0.5°C/hour) reduces lattice defects .
- SHELX refinement : Resolve twinning or disorder using SHELXL’s TWIN/BASF commands .
Data Contradiction Analysis
| Contradiction Source | Resolution Strategy | Reference |
|---|---|---|
| Varied IC₅₀ values in kinase assays | Standardize ATP concentration (1 mM) | |
| Discrepant melting points | Validate purity via DSC/TGA analysis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
